Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and are partially saturated
Mechanism of Action
Target of Action
The primary target of Guvacine Ethyl Ester is the Gamma-Aminobutyric Acid (GABA) reuptake transporters . These transporters are responsible for the reuptake of GABA, the predominant inhibitory neurotransmitter in the central nervous system . By interacting with these transporters, Guvacine Ethyl Ester can influence the balance of excitatory and inhibitory neurotransmission in the brain.
Mode of Action
Guvacine Ethyl Ester acts as a GABA reuptake inhibitor . It binds selectively to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . This action increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity.
Biochemical Pathways
The exact biochemical pathways affected by Guvacine Ethyl Ester are still under investigation . This pathway plays a crucial role in various neurological functions, including mood regulation, pain perception, and seizure threshold. Alterations in this pathway can contribute to neurological disorders like Alzheimer’s disease, epilepsy, and schizophrenia .
Result of Action
The inhibition of GABA reuptake by Guvacine Ethyl Ester leads to an increased concentration of GABA in the synaptic cleft. This increase enhances the inhibitory effect of GABA on neuronal activity, which can result in reduced excitability in the nervous system. This mechanism is thought to underlie the potential therapeutic effects of Guvacine Ethyl Ester in conditions associated with excessive neuronal activity, such as seizures and certain mood disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction typically proceeds through the formation of an iminium ion intermediate, followed by cyclization to form the tetrahydropyridine ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts such as p-toluene sulfonic acid or Bronsted acidic ionic liquids. These catalysts facilitate the cyclization process and improve the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer and anti-tubercular agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Comparison with Similar Compounds
- Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate
- 1,2,3,6-Tetrahydropyridine
- 1,2,3,4-Tetrahydropyridine
Comparison: Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other tetrahydropyridine derivatives. For example, the ethyl ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various chemical transformations .
Properties
IUPAC Name |
ethyl 1,2,3,6-tetrahydropyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h4,9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJSKLKTQJMDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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